molecular formula C15H20N4O B2495475 N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide CAS No. 2094695-00-6

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide

Cat. No. B2495475
M. Wt: 272.352
InChI Key: RULWTWMBEWTUDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide, commonly known as CPP, is a chemical compound that has been widely used in scientific research. CPP is a piperazine derivative that has been shown to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

CPP is a competitive antagonist of the NMDA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory. CPP binds to the NMDA receptor at the glycine site, preventing the binding of glycine and reducing the activity of the receptor. This results in a decrease in the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP) and synaptic plasticity.

Biochemical And Physiological Effects

CPP has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the induction of LTP and impair learning and memory in animal models. CPP has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. The compound has been shown to reduce the release of glutamate, which is a major excitatory neurotransmitter in the brain. CPP has also been shown to have anticonvulsant effects and reduce the severity of seizures in animal models.

Advantages And Limitations For Lab Experiments

CPP has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, making it readily available for research. CPP has also been shown to be stable under various conditions, making it suitable for long-term storage. However, CPP has some limitations for lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in some experiments. CPP also has some toxicity concerns, which may limit its use in certain applications.

Future Directions

CPP has several potential future directions for research. The compound has been shown to have neuroprotective effects, making it a potential candidate for the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and traumatic brain injury. CPP has also been shown to have anticonvulsant effects, making it a potential candidate for the development of drugs for the treatment of epilepsy. Further research is needed to explore the full potential of CPP and its derivatives in various applications.

Synthesis Methods

CPP can be synthesized using different methods, including the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-bromo-propanoic acid or the reaction of 1-cyanomethyl-4-phenylpiperazine with 3-chloropropanoic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide. The resulting product is then purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

CPP has been used in various scientific research applications, including neuroscience, pharmacology, and drug discovery. CPP has been shown to cross the blood-brain barrier, making it useful in studying the central nervous system. The compound has been used to study the role of NMDA receptors in synaptic plasticity and learning and memory. CPP has also been used in drug discovery to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O/c16-7-8-17-15(20)6-9-18-10-12-19(13-11-18)14-4-2-1-3-5-14/h1-5H,6,8-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULWTWMBEWTUDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NCC#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide

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